molecular formula C8H6ClNO2 B152732 7-chloro-2H-1,4-benzoxazin-3(4H)-one CAS No. 27320-99-6

7-chloro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B152732
CAS RN: 27320-99-6
M. Wt: 183.59 g/mol
InChI Key: QGHYYLMIQSZWAX-UHFFFAOYSA-N
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Patent
US07790726B2

Procedure details

A mixture of 2-amino-5-chloro-phenol (27) (2.0 g, 14 mmol, 1 equiv) in 30 ml of THF, chloroacetyl chloride (1.26 ml, 16.8 mmol, 1.2 equiv), and saturated aqueous NaHCO3 50 mL was stirred at RT for 2 hrs and then heated at 80° C. overnight. The reaction mixture was diluted with EtOAc, and washed with water. Purification of the crude product by flash chromatography provided 7-chloro-4H-benzo[1,4]oxazin-3-one (28): LCMS Retention time: 1.48 min.; LCMS observed (M+H)+: 184.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[OH:9].Cl[CH2:11][C:12](Cl)=[O:13].C([O-])(O)=O.[Na+]>C1COCC1.CCOC(C)=O>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]2[NH:1][C:12](=[O:13])[CH2:11][O:9][C:3]=2[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)Cl)O
Name
Quantity
1.26 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by flash chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC2=C(NC(CO2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.